(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine
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Overview
Description
(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine is a complex organic compound with a unique structure that includes a thiazolo-triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine typically involves multi-step organic reactions. The process begins with the formation of the thiazolo-triazole ring system, followed by the introduction of the phenylsulfanyl group and the hydroxylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique thiazolo-triazole ring system and the presence of the phenylsulfanyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-phenylsulfanylethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-9-12(20-13-14-8-15-17(9)13)11(16-18)7-19-10-5-3-2-4-6-10/h2-6,8,18H,7H2,1H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSOELWLKXZKRD-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NO)CSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N\O)/CSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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